4-(benzylideneamino)benzoic Acid

Description

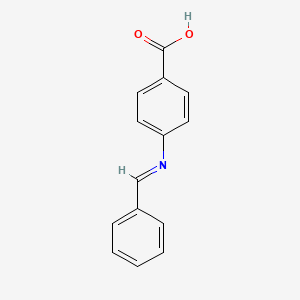

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(benzylideneamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-14(17)12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-10H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREPJQZHXSDMKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350765 | |

| Record name | 4-(benzylideneamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820985-82-8, 3939-41-1 | |

| Record name | 4-(benzylideneamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(BENZYLIDENEAMINO)BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Benzylideneamino Benzoic Acid and Its Derivatives

Conventional Condensation Reactions

The most direct and common method for synthesizing 4-(benzylideneamino)benzoic acid and its substituted derivatives is through the condensation reaction of an amine with a carbonyl compound, which results in the formation of a Schiff base. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

Direct Synthesis from 4-Aminobenzoic Acid and Benzaldehyde (B42025)/Substituted Benzaldehydes

The direct synthesis of this compound involves the reaction of 4-aminobenzoic acid with benzaldehyde. Similarly, a variety of derivatives can be prepared by using substituted benzaldehydes. This reaction is a classic example of Schiff base formation, where the primary amino group of 4-aminobenzoic acid reacts with the carbonyl group of benzaldehyde or its derivatives. researchgate.netresearchgate.net The general reaction scheme is presented below:

This method is widely employed due to its simplicity and the ready availability of the starting materials. researchgate.netnih.gov The reaction can be carried out using equimolar amounts of the reactants. researchgate.net

Reaction Conditions and Catalytic Considerations (e.g., Glacial Acetic Acid)

The condensation reaction is typically performed in a suitable solvent, such as ethanol (B145695), and is often catalyzed by the addition of a few drops of glacial acetic acid. researchgate.netnih.gov The role of the acid catalyst is to protonate the hydroxyl group in the intermediate carbinolamine, facilitating its elimination as a water molecule to form the stable imine (Schiff base). quora.com The reaction is often carried out under reflux conditions for several hours to ensure completion. researchgate.netjmchemsci.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). researchgate.netjmchemsci.com Upon completion, the product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization from a suitable solvent. researchgate.net

| Reactants | Catalyst | Solvent | Reaction Time | Product |

|---|---|---|---|---|

| 4-Aminobenzoic Acid, Benzaldehyde | Glacial Acetic Acid | Ethanol | 3-4 hours | This compound |

| 4-Aminobenzoic Acid, Substituted Benzaldehydes | Glacial Acetic Acid | Ethanol | 3-8 hours | Substituted this compound Derivatives |

Multistep Synthesis of Functionalized Analogs

For the preparation of more complex and functionalized analogs of this compound, multistep synthetic routes are often necessary. These routes typically involve the initial formation of an ester intermediate, followed by transformation into a hydrazide, and subsequent derivatization.

Preparation of Ethyl 4-(Benzylideneamino)benzoate Intermediates

The synthesis of ethyl 4-(benzylideneamino)benzoate serves as a key step in creating various derivatives. This intermediate is typically prepared through two main pathways:

The preparation of ethyl 4-aminobenzoate from 4-aminobenzoic acid and its subsequent reaction with aldehydes is a common strategy. amazonaws.com

Transformation to 4-(Benzylideneamino)benzohydrazide

The ethyl 4-(benzylideneamino)benzoate intermediate can be further functionalized by converting it into 4-(benzylideneamino)benzohydrazide. This transformation is achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol. nih.govnih.gov The reaction is typically carried out at room temperature or under reflux for several hours. nih.govnih.gov The hydrazide precipitates from the reaction mixture and can be collected by filtration. nih.gov

This hydrazide serves as a versatile building block for the synthesis of a wide range of derivatives. nih.gov

Derivatization with Aldehydes for Hydrazide-Based Schiff Bases

The final step in this multistep synthesis involves the derivatization of 4-(benzylideneamino)benzohydrazide with various aldehydes to form hydrazide-based Schiff bases. researchgate.netvensel.orgresearchgate.net This is another condensation reaction where the primary amino group of the hydrazide reacts with the carbonyl group of an aldehyde. researchgate.netresearchgate.net The reaction is usually carried out by refluxing equimolar amounts of the hydrazide and the desired aldehyde in a solvent like ethanol, often with a catalytic amount of acetic acid. nih.govresearchgate.net

This methodology allows for the introduction of a wide variety of substituents onto the final molecule, leading to a diverse library of hydrazide-based Schiff bases derived from this compound. vensel.orgresearchgate.net

| Starting Material | Reagents | Product |

|---|---|---|

| Ethyl 4-(benzylideneamino)benzoate | Hydrazine Hydrate | 4-(Benzylideneamino)benzohydrazide |

| 4-(Benzylideneamino)benzohydrazide | Various Aldehydes | Hydrazide-Based Schiff Bases |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have increasingly guided the development of synthetic protocols for Schiff bases, including this compound. These methods aim to reduce or eliminate the use and generation of hazardous substances, offering more environmentally benign alternatives to conventional synthesis.

Solvent-Free Thermally Initiated Solid-State Reactions

A significant advancement in the green synthesis of imines is the utilization of solvent-free, solid-state reactions initiated by thermal energy or mechanical grinding (mechanochemistry). These techniques offer numerous advantages, including reduced pollution, lower costs, and often shorter reaction times.

The synthesis of this compound can be efficiently achieved by the direct reaction of 4-aminobenzoic acid and benzaldehyde under solvent-free conditions. This can be accomplished by grinding the two solids together in a mortar and pestle at room temperature. The energy supplied by grinding can be sufficient to initiate the condensation reaction, leading to the formation of the imine and water as the only byproduct. This mechanochemical approach is considered a highly efficient and environmentally friendly method for preparing Schiff bases. nih.govrsc.org

In some cases, the reaction mixture may liquefy upon mixing, but solidification upon completion of the reaction yields the desired product. The progress of the reaction can often be monitored by a visible change in color. This method avoids the use of potentially harmful organic solvents, simplifying the work-up procedure and reducing chemical waste.

Synthetic Routes to Specific Structural Variants

The versatile scaffold of this compound allows for the synthesis of a wide array of derivatives with unique structural features. These modifications are often pursued to modulate the compound's chemical and biological properties.

Synthesis of 4-Acetamido-3-(benzylideneamino)benzoic Acid Derivatives

A notable class of derivatives is the 4-acetamido-3-(benzylideneamino)benzoic acid series. The synthesis of these compounds typically begins with the acetylation of p-aminobenzoic acid (PABA) to form 4-acetamidobenzoic acid. This is followed by nitration to introduce a nitro group at the 3-position, and subsequent reduction of the nitro group to an amine, yielding 4-acetamido-3-aminobenzoic acid. rjptonline.org

The final step involves the condensation of the 4-acetamido-3-aminobenzoic acid with various substituted benzaldehydes to form the corresponding Schiff bases. This reaction is generally carried out by refluxing the reactants in a suitable solvent, such as ethanol, often with a catalytic amount of acid. rjptonline.org

Table 1: Synthesis of 4-Acetamido-3-(benzylideneamino)benzoic Acid Derivatives rjptonline.org

| Derivative | Starting Aldehyde | Reaction Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 4-acetamido-3-(ethylideneamino)benzoic acid | Acetaldehyde | Ethanol, reflux | N/A | 205-207 |

| 4-acetamido-3-(5-oxohexylideneamino)benzoic acid | 5-Oxohexanal | Ethanol, reflux | N/A | N/A |

Preparation of Thiazolidinone and Triazole Derivatives of this compound

The imine functionality of this compound serves as a key handle for the construction of heterocyclic rings, such as thiazolidinones and triazoles.

Thiazolidinone Derivatives:

Thiazolidinone derivatives can be prepared by the reaction of this compound with a thiol-containing compound, typically mercaptoacetic acid (thioglycolic acid). The reaction involves the cycloaddition of the mercaptoacetic acid to the imine bond. researchgate.net

A general method involves refluxing a mixture of this compound and mercaptoacetic acid in a solvent like dimethylformamide (DMF) with a catalytic amount of anhydrous zinc chloride. The resulting product, 4-(4-oxo-2-phenylthiazolidin-3-yl)benzoic acid, precipitates upon pouring the cooled reaction mixture into ice-cold water. researchgate.netsaspublishers.com

Table 2: Synthesis of 4-(4-Oxo-2-phenylthiazolidin-3-yl)benzoic Acid researchgate.net

| Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| This compound, Mercaptoacetic acid | DMF, Anhydrous ZnCl2, Reflux 8 hrs | 65 | 235 |

Triazole Derivatives:

The synthesis of triazole derivatives from this compound can be more complex, often involving a multi-step sequence. A common route to 1,2,4-triazoles involves the formation of a thiosemicarbazide (B42300) intermediate, followed by cyclization. researchgate.netnepjol.info

Alternatively, a pre-formed triazole ring containing a primary amino group can be condensed with benzaldehyde to yield a Schiff base with a triazole moiety. For instance, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol can be refluxed with benzaldehyde in ethanol with a catalytic amount of concentrated sulfuric acid to produce 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol. nepjol.info

Synthesis of Aminobenzoic Acid Based Crystalline Imines

The synthesis of crystalline imines from aminobenzoic acids is a straightforward process that capitalizes on the condensation reaction between a primary amine and a carbonyl compound. researchgate.netnih.gov Specifically, this compound is synthesized by the reaction of 4-aminobenzoic acid with benzaldehyde. nih.gov

The reaction is typically carried out in a suitable solvent, such as methanol (B129727), and can be stirred at room temperature. The resulting imine often precipitates from the solution and can be isolated by filtration. nih.gov The formation of crystalline products is advantageous for their purification and characterization by techniques such as single-crystal X-ray diffraction. researchgate.netnih.gov

The stability of the resulting crystalline structure is often influenced by various intermolecular interactions, including hydrogen bonding. nih.gov

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy (Fourier Transform Infrared, FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of 4-(benzylideneamino)benzoic acid displays characteristic absorption bands that confirm its chemical structure. The main stretching vibration for the imine group (C=N) is observed in the region of 1622 cm⁻¹. researchgate.net The absence of N-H stretching vibrations, which would be expected for the precursor 4-aminobenzoic acid, further confirms the formation of the Schiff base. researchgate.net The presence of the carboxylic acid group is evidenced by a strong, broad absorption band for the O-H stretch, typically found in the range of 3300 to 2500 cm⁻¹, and a sharp peak for the carbonyl (C=O) stretch around 1681 cm⁻¹. researchgate.netdocbrown.info Aromatic C-H and C=C stretching vibrations are also observed. researchgate.net

| Vibrational Mode | **Frequency (cm⁻¹) ** | Reference(s) |

| O-H stretch (Carboxylic Acid) | ~3300-2500 (broad) | docbrown.info |

| C-H stretch (Aromatic) | ~3033-2981 | researchgate.net |

| C=O stretch (Carboxylic Acid) | ~1681 | researchgate.net |

| C=N stretch (Imine) | ~1622 | researchgate.net |

| C=C stretch (Aromatic) | ~1660-1440 | researchgate.net |

| C-N stretch | ~1285 | researchgate.net |

This table presents typical FT-IR absorption frequencies for the key functional groups in this compound.

The broadness of the O-H stretching vibration in the FT-IR spectrum is a clear indicator of hydrogen bonding. docbrown.info In the solid state, this compound molecules form centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. This is a common structural motif for carboxylic acids. The presence of these dimers significantly influences the position and shape of the O-H and C=O vibrational bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for each type of proton. The most downfield signal is a broad singlet corresponding to the carboxylic acid proton (COOH), often observed around 11.13 ppm. researchgate.net The proton of the imine group (HC=N) appears as a singlet at approximately 8.63 ppm. researchgate.net The aromatic protons of the two benzene (B151609) rings resonate in the range of 6.83 to 8.35 ppm, showing characteristic splitting patterns (doublets and triplets) due to spin-spin coupling with neighboring protons. researchgate.net

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference(s) |

| COOH | ~11.13 | Broad Singlet | researchgate.net |

| HC=N | ~8.63 | Singlet | researchgate.net |

| Aromatic Protons | ~6.83-8.35 | Doublet, Triplet | researchgate.net |

This table summarizes the ¹H NMR chemical shifts for the different proton environments in this compound.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The carbon atom of the carbonyl group (C=O) in the carboxylic acid is typically the most deshielded, appearing at a chemical shift of around 169.84 ppm. researchgate.net The imine carbon (HC=N) resonates at approximately 160.22 ppm. researchgate.net The various carbon atoms of the two aromatic rings give rise to a series of signals in the region of 113.0 to 158.50 ppm. researchgate.netrsc.org

| Carbon Environment | Chemical Shift (δ, ppm) | Reference(s) |

| C=O (Carboxylic Acid) | ~169.84 | researchgate.net |

| HC=N (Imine) | ~160.22 | researchgate.net |

| Aromatic Carbons | ~113.0-158.50 | researchgate.netrsc.org |

This table outlines the ¹³C NMR chemical shifts for the key carbon environments in this compound.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the crystalline state. For a derivative, 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid, the analysis shows that the molecule adopts an E configuration about the C=N double bond. researchgate.net The two benzene rings are not coplanar, exhibiting a significant dihedral angle between their mean planes. researchgate.net In the crystal lattice, molecules are linked into inversion dimers by pairs of O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.net

| Crystal System | Space Group | Key Features | Reference(s) |

| Monoclinic | P2₁/c (for a derivative) | E configuration at C=N, Non-planar benzene rings, O-H···O hydrogen-bonded dimers | researchgate.net |

This table summarizes the crystallographic data for a derivative of this compound, highlighting key structural features.

Determination of Molecular Conformation and Geometry

The molecular geometry of Schiff bases derived from 4-aminobenzoic acid is characterized by a non-planar conformation. In the closely related derivative, (E)-4-(4-fluorobenzylideneamino)benzoic acid, the molecule adopts an E configuration around the C=N imine double bond. nih.gov The two aromatic rings are not coplanar; for instance, the dihedral angle between the benzene rings in the fluorinated analogue is 57.50 (13)°. nih.gov This twisted conformation is a common feature in this class of compounds. The carboxylic acid group typically remains in the plane of its attached benzene ring.

Elucidation of Crystal System, Space Group, and Unit Cell Parameters

Crystallographic studies provide detailed information on the lattice structure of this compound derivatives. While data for the parent compound is not specified in the provided results, analysis of its derivatives illustrates the typical crystallographic parameters. For example, (E)-4-(3-ethoxy-2-hydroxybenzylideneamino)benzoic acid, a related Schiff base, crystallizes in the triclinic system with the P-1 space group. researchgate.net In contrast, the derivative (E)-4-(4-fluorobenzylideneamino)benzoic acid crystallizes in the monoclinic system. nih.gov This highlights how substituent changes can influence the crystal packing and symmetry.

The unit cell parameters for these derivatives have been precisely determined, as detailed in the table below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| (E)-4-(3-ethoxy-2-hydroxybenzylideneamino)benzoic acid researchgate.net | Triclinic | P-1 | 4.9897 | 6.9109 | 20.7694 | 83.690 | 84.855 | 78.698 | 696.35 | 2 |

| (E)-4-(4-fluorobenzylideneamino)benzoic acid nih.gov | Monoclinic | Not Specified | 12.2787 | 5.6264 | 17.2874 | 90 | 105.833 | 90 | 1148.99 | 4 |

Comprehensive Analysis of Hydrogen Bonding Networks and Supramolecular Interactions

The supramolecular architecture of this compound in the solid state is dominated by hydrogen bonding. The carboxylic acid functional group is a potent hydrogen bond donor and acceptor. In the crystal structure of its derivatives, molecules are linked by pairs of O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov This interaction is robust and leads to the formation of centrosymmetric dimers. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic properties of this compound are investigated using UV-Vis and fluorescence spectroscopy, which provide information on electronic transitions and luminescent behavior.

Characterization of Electronic Transitions (π→π* and n→π*)

The UV-Vis absorption spectrum of this compound is characterized by strong absorptions in the ultraviolet region. These absorptions are attributed to electronic transitions within the molecule's chromophoric system, which includes the two benzene rings and the C=N imine group. The intense absorption bands are typically assigned to π→π* transitions associated with the conjugated π-electron system of the aromatic rings and the benzylidene imine moiety. Weaker absorption bands, which may appear as shoulders on the main peaks, can be attributed to n→π* transitions. These transitions involve the non-bonding electrons on the nitrogen atom of the imine group and the oxygen atoms of the carboxylic acid. The precursor, 4-aminobenzoic acid, shows absorption maxima at 194 nm, 226 nm, and 278 nm. sielc.com

Investigation of Emission Spectra and Quantum Yields

Upon excitation with UV light, some Schiff base compounds exhibit fluorescence. The investigation of the emission spectrum reveals the wavelengths at which the molecule luminesces. Studies on related diphenylamino terphenyl compounds have shown that high fluorescence quantum yields, in some cases approaching unity (0.98), can be achieved in the solid state. nih.gov However, other related molecules have been noted to have very low fluorescence intensity. mpg.de The efficiency of this emission is quantified by the photoluminescence quantum yield (PLQY), which is a measure of the ratio of photons emitted to photons absorbed. The PLQY is sensitive to the molecular structure and the local environment, with rigid structures often leading to higher quantum yields by suppressing non-radiative decay pathways. nih.gov

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of materials, providing insights into their thermal stability, phase transitions, and interactions with other substances. In the context of this compound, these methods are instrumental in understanding its behavior in multicomponent systems, which is crucial for its potential applications in various scientific and technological fields.

Determination of Phase Diagrams (e.g., Eutectics and Intermolecular Compound Formation)

The study of phase diagrams is fundamental to materials science, offering a map of the physical states of a substance or a mixture of substances under different conditions of temperature, pressure, and composition. For organic compounds like this compound, understanding its phase behavior in binary or multi-component systems is essential for applications ranging from pharmaceuticals to materials engineering. This includes identifying eutectic points, where a mixture of components melts at a single, lower temperature than any of the individual components, and the formation of new intermolecular compounds.

Research into the phase diagrams of binary systems involving Schiff bases, such as this compound, often reveals complex thermal behaviors. These studies are critical for controlling the solid-state properties of materials. For instance, the formation of eutectics can enhance the dissolution rates of poorly soluble active pharmaceutical ingredients, a strategy of significant interest in the pharmaceutical industry.

While specific studies detailing the complete phase diagrams of binary systems with this compound are not extensively reported in the reviewed literature, the general principles of thermal analysis of similar systems provide a framework for understanding its potential behavior. For example, studies on binary mixtures of other benzoic acid derivatives with various compounds, including other acids or nitroaromatic compounds, have demonstrated the frequent occurrence of both simple eutectic systems and the formation of intermolecular compounds with distinct melting points. researchgate.netnih.gov

The formation of intermolecular compounds often arises from specific interactions, such as hydrogen bonding, between the constituent molecules. rsc.org Given the structure of this compound, which contains both a carboxylic acid group (a hydrogen bond donor and acceptor) and an imine group (a hydrogen bond acceptor), it has the potential to form a variety of intermolecular interactions with other molecules.

The investigation of such systems typically involves techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). DSC is used to detect heat flow associated with phase transitions, such as melting and crystallization, allowing for the construction of phase diagrams. TGA provides information on the thermal stability and decomposition of the materials.

Although detailed experimental data for phase diagrams involving this compound is not available in the provided search results, the following table illustrates a hypothetical representation of data that would be generated from such a study, based on common findings in related systems.

Hypothetical Phase Diagram Data for a Binary System of this compound (Component A) and a Co-former (Component B)

| Mole Fraction of A | Melting Onset Temperature (°C) | Peak Melting Temperature (°C) | Notes |

| 1.0 | 220 | 225 | Pure Component A |

| 0.9 | 210 | 215 | |

| 0.8 | 200 | 205 | |

| 0.7 | 190 | 195 | |

| 0.6 | 180 | 185 | Eutectic Point |

| 0.5 | 195 | 200 | Intermolecular Compound |

| 0.4 | 205 | 210 | |

| 0.3 | 215 | 220 | |

| 0.2 | 225 | 230 | |

| 0.1 | 235 | 240 | |

| 0.0 | 245 | 250 | Pure Component B |

This table is for illustrative purposes only and does not represent actual experimental data.

Further research focusing on the experimental determination of phase diagrams for binary systems containing this compound would be invaluable for unlocking its full potential in various applications. Such studies would provide concrete data on its eutectic behavior and its capacity to form novel intermolecular compounds, thereby expanding its utility in the design of new materials with tailored properties.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For 4-(benzylideneamino)benzoic acid and its derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G, are used to predict various molecular parameters.

Optimization of Molecular Geometries and Conformational Analysis

The optimization of the molecular geometry of this compound is the foundational step in its computational analysis. Studies on related Schiff bases have shown that the molecule predominantly adopts a trans configuration about the C=N double bond. This conformation is the most energetically stable. The geometry is characterized by the planarity of the two benzene (B151609) rings, although a slight dihedral angle between them is typically observed. ccspublishing.org.cn

Due to the limited availability of specific optimized geometrical parameters for this compound in the provided search results, the following table presents data for the closely related compound, 4-(carboxyamino)-benzoic acid, calculated at the DFT/B3LYP/6-311G level, for illustrative purposes. researchgate.net

| Bond | Bond Length (Å) |

|---|---|

| C6-N5 | 1.412 |

| N5-C13 | 1.415 |

| C13=O14 | 1.213 |

| C-C (Aromatic) | 1.385 - 1.403 |

| C-H (Aromatic) | 1.083 - 1.087 |

| Angle | Bond Angle (°) |

|---|---|

| C6-N5-C13 | 128.37 |

| C6-N5-H18 | 115.9 |

| C13-N5-H18 | 115.7 |

| N5-C13-O14 | 124.9 |

| C-C-C (Aromatic) | 119.9 - 120.0 |

Note: The data presented is for 4-(carboxyamino)-benzoic acid and serves as a representative example. researchgate.net

The dihedral angle between the phenyl ring and the carboxyamino group in this related molecule ranges from -179.9° to +179.9°, indicating a high degree of planarity. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO, LUMO, Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for assessing molecular stability; a smaller gap suggests higher reactivity. researchgate.net

For 4-(carboxyamino)-benzoic acid, the HOMO is primarily localized on the aminobenzoic acid moiety, while the LUMO is distributed over the entire molecule. The calculated energies are presented below as an illustration. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.82 |

| E(LUMO) | -1.82 |

| Energy Gap (ΔE) | 5.00 |

Note: The data presented is for 4-(carboxyamino)-benzoic acid and serves as a representative example. researchgate.net

This relatively large energy gap of 5.0 eV suggests that the molecule possesses good kinetic stability. researchgate.net

Mapping of Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The different colors on the MEP surface represent varying electrostatic potentials. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas denote intermediate potentials. nih.gov

In a typical MEP analysis of a molecule like this compound, the negative potential is expected to be concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the imine group. These regions are the most likely sites for interaction with electrophiles. Conversely, the positive potential is generally located around the hydrogen atoms, particularly the acidic proton of the carboxyl group. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer (ICT)

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule, including intramolecular charge transfer (ICT) interactions. This analysis examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of ICT.

Calculation of Global Reactivity Parameters (GRPs)

Global reactivity parameters, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity and stability. These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (µ), global hardness (η), global softness (S), and the electrophilicity index (ω).

The following equations are used to calculate these parameters:

Ionization Potential (I) = -E(HOMO)

Electron Affinity (A) = -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Chemical Potential (µ) = -χ

Global Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = µ² / (2η)

The table below shows the calculated global reactivity parameters for the related compound 4-(carboxyamino)-benzoic acid, which can be considered representative. researchgate.net

| Global Reactivity Parameter | Value |

|---|---|

| Ionization Potential (I) | 6.82 eV |

| Electron Affinity (A) | 1.82 eV |

| Electronegativity (χ) | 4.32 |

| Chemical Potential (µ) | -4.32 |

| Global Hardness (η) | 2.50 |

| Global Softness (S) | 0.40 |

| Electrophilicity Index (ω) | 3.73 |

Note: The data presented is for 4-(carboxyamino)-benzoic acid and serves as a representative example. researchgate.net

The high ionization potential indicates that a significant amount of energy is required to remove an electron, and the low electron affinity suggests the compound readily accepts electrons. researchgate.net The electrophilicity index provides insight into the molecule's ability to act as an electrophile in reactions. researchgate.net

Natural Population Analysis (NPA)

Natural Population Analysis (NPA) is used to calculate the distribution of the electron density onto the individual atoms within a molecule, providing the net atomic charges. This analysis offers a more stable and reliable description of the atomic charges compared to other methods like Mulliken population analysis.

In a molecule like this compound, the NPA would typically show that the electronegative oxygen and nitrogen atoms carry a negative charge. The carbon atom of the carbonyl group and the carbon atom attached to the imine nitrogen are expected to be positively charged due to the electron-withdrawing effects of the adjacent heteroatoms. The hydrogen atoms, especially the one in the carboxylic acid group, will also exhibit a positive charge. This charge distribution is fundamental to understanding the molecule's electrostatic interactions and reactivity. researchgate.net

Comparative Studies with Experimental Spectroscopic and Crystallographic Data

A cornerstone of computational chemistry is the validation of theoretical models against experimental data. For this compound, this involves a comparative analysis of data obtained from computational methods, such as Density Functional Theory (DFT), with experimental spectroscopic (FT-IR, NMR) and X-ray crystallographic results. nih.govmdpi.com

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry of this compound in the gas phase. nih.govsigmaaldrich.com The resulting bond lengths, bond angles, and dihedral angles can then be compared with the precise measurements obtained from single-crystal X-ray diffraction. nih.govmdpi.com Typically, a good correlation between the calculated and experimental geometric parameters is observed, with minor deviations attributed to the fact that theoretical calculations often model the molecule in isolation (gas phase), whereas experimental data are collected from the solid state where intermolecular interactions, such as hydrogen bonding, are present. mdpi.com

Vibrational frequencies calculated using DFT can be correlated with experimental Fourier-transform infrared (FT-IR) spectra. umass.edu While a direct one-to-one match is not always perfect due to the harmonic approximation in the calculations and the complexities of the solid-state environment in the experiment, the calculated spectra are invaluable for assigning the fundamental vibrational modes observed experimentally. nih.gov For instance, the characteristic imine (C=N) stretching frequency observed in the experimental IR spectrum can be confirmed by visualizing the corresponding calculated vibrational mode. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These theoretical shifts are then compared to experimental NMR data. nih.gov Discrepancies between the calculated and experimental values can often be explained by solvent effects, which can be computationally modeled to improve accuracy. nih.gov

Table 1: Illustrative Comparison of Experimental and DFT-Calculated Data for a Representative Benzoic Acid Derivative

| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP) |

| Bond Length (C=O) | 1.25 Å | 1.23 Å |

| Bond Angle (O-C-O) | 122.5° | 122.1° |

| FT-IR Peak (C=N stretch) | 1622 cm⁻¹ researchgate.net | ~1630 cm⁻¹ (Calculated) |

| ¹H NMR Shift (COOH) | ~11-13 ppm docbrown.info | ~11.5 ppm (Calculated) |

| Note: The data in this table are illustrative and represent typical values for benzoic acid derivatives. Actual values for this compound would require specific experimental and computational studies. |

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is a powerful computational method used to study the excited-state properties of molecules, providing insights into their electronic absorption spectra and the nature of electronic transitions. researchgate.net

Simulation and Interpretation of Electronic Absorption Spectra

TD-DFT calculations are employed to simulate the UV-Visible absorption spectrum of this compound. nih.govresearchgate.net By calculating the vertical excitation energies and oscillator strengths, a theoretical spectrum can be generated. This simulated spectrum is then compared with the experimentally recorded one. nih.gov

The analysis of the molecular orbitals involved in the main electronic transitions provides a detailed interpretation of the absorption bands. For a molecule like this compound, the spectrum is typically characterized by π→π* and n→π* transitions. The major absorption bands are often attributed to electronic transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For instance, TD-DFT can confirm that a strong absorption band corresponds to a HOMO→LUMO transition, which is characteristic of a charge transfer from the benzylidene part to the benzoic acid moiety. researchgate.net

Calculation of Electronic Difference Density Maps (EDDMs) for Excited States

To visualize the charge redistribution upon electronic excitation, Electronic Difference Density Maps (EDDMs) are calculated from the TD-DFT results. researchgate.net EDDMs illustrate the change in electron density between the ground and excited states. researchgate.net These maps show regions of electron density depletion (where the electron has moved from) and accumulation (where the electron has moved to). For this compound, EDDMs can visually confirm the nature of a charge-transfer transition, showing, for example, a decrease in electron density around the aniline (B41778) ring and an increase around the benzylidene portion for a specific excited state. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govresearchgate.netnih.gov For a series of derivatives of this compound, a QSAR model could be developed to predict their activity, for instance, as antimicrobial or anticancer agents. nih.gov

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molar refractivity), electronic (e.g., dipole moment), and topological (e.g., connectivity indices) properties. nih.gov A statistical method, such as multiple linear regression, is then used to build an equation that correlates a selection of these descriptors with the observed biological activity. nih.gov

A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For Schiff bases derived from p-hydroxybenzoic acid, QSAR studies have indicated that antimicrobial activity is influenced by topological and shape indices. nih.gov

Molecular Docking and In Silico Binding Pattern Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or DNA). ccspublishing.org.cnnih.govnih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand within the active site of a biological target. researchgate.netresearchgate.netresearchgate.net

Derivatives of this compound have been investigated as potential inhibitors of various enzymes and as antibacterial agents through molecular docking studies. ccspublishing.org.cnnih.gov For example, docking simulations of these derivatives into the active site of a bacterial enzyme, such as DNA gyrase, can reveal key binding interactions. nih.gov These interactions often include:

Hydrogen bonds: The carboxylic acid group and the imine nitrogen of this compound are potential hydrogen bond donors and acceptors, respectively, and can form hydrogen bonds with amino acid residues in the active site. stmjournals.com

Hydrophobic interactions: The aromatic rings of the molecule can engage in hydrophobic and π-π stacking interactions with nonpolar residues of the receptor. ccspublishing.org.cn

The results of docking studies are often presented in terms of a docking score, which is an estimation of the binding free energy. nih.gov A lower docking score generally indicates a more favorable binding interaction. nih.gov These in silico predictions help to rationalize the results of experimental biological assays and provide a structural basis for the observed activity, guiding the design of more effective derivatives. researchgate.netccspublishing.org.cn

Table 2: Representative Molecular Docking Results for a this compound Derivative Against a Bacterial Target

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Compound 3a | E. coli 16S-rRNA | -7.5 ccspublishing.org.cnresearchgate.net | (Example) Arg10, Gln72 |

| Compound 3d | E. coli 16S-rRNA | -8.1 ccspublishing.org.cnresearchgate.net | (Example) Tyr12, Leu45 |

| Note: This table is a representative example based on findings for derivatives of this compound. ccspublishing.org.cnresearchgate.net The specific scores and residues are illustrative. |

Solvation Effects on Molecular Structure and Wavefunction Studies

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational studies can model these solvation effects on the molecular structure and electronic wavefunction of this compound. nih.govresearchgate.net

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and its integral equation formalism variant (IEFPCM), are commonly used. nih.govresearchgate.net In these models, the solvent is treated as a continuous dielectric medium rather than individual solvent molecules. This approach allows for the calculation of the molecule's properties in a simulated solvent environment.

Studies on similar molecules have shown that the solvent can affect:

Conformational stability: The relative energies of different conformers of this compound can change in different solvents.

Spectroscopic properties: Calculated NMR chemical shifts and UV-Vis absorption wavelengths can be refined by including solvation models, leading to better agreement with experimental data obtained in solution. nih.gov

Reactivity: The solvent can influence the distribution of the electronic wavefunction, affecting molecular properties like the dipole moment and the energies of the HOMO and LUMO, which in turn relate to the molecule's reactivity.

By comparing gas-phase calculations with those including a solvation model, a deeper understanding of the role of the solvent in dictating the structure and properties of this compound can be achieved. researchgate.net

Coordination Chemistry of 4 Benzylideneamino Benzoic Acid Schiff Bases and Their Metal Complexes

Ligand Design and Coordination Principles

The specific arrangement of donor atoms within a Schiff base ligand dictates its coordination behavior and the geometry of the resulting metal complexes. rasayanjournal.co.in 4-(Benzylideneamino)benzoic acid and its derivatives are of particular interest due to their potential to act as multidentate ligands.

Role of this compound and its Derivatives as Mixed N,O-Donor Ligands

This compound is classified as a mixed N,O-donor ligand. This is because its structure contains both nitrogen and oxygen atoms that can donate lone pairs of electrons to a central metal ion to form coordinate bonds. smolecule.com The presence of different types of donor atoms within the same molecule allows for the formation of stable chelate rings with metal ions. Schiff bases are recognized as an important class of ligands in coordination chemistry due to the presence of varied donor atoms in their structures. rasayanjournal.co.in Their ability to form stable complexes with metal ions has made them a key focus in the development of inorganic biochemistry. mdpi.com Derivatives of this compound, such as those with hydroxyl substitutions, can also function as mixed donor ligands, often exhibiting enhanced coordination capabilities. sciensage.info

Identification of Azomethine Nitrogen and Carboxyl Oxygen as Primary Coordination Sites

Spectroscopic studies are crucial in identifying the specific atoms in the this compound ligand that are involved in coordination. The primary coordination sites have been identified as the nitrogen atom of the azomethine group (-CH=N-) and the oxygen atom of the deprotonated carboxyl group (-COO⁻).

Evidence for the involvement of these sites is typically obtained from infrared (IR) spectroscopy. Upon complexation with a metal ion, characteristic shifts in the vibrational frequencies of these groups are observed:

Azomethine Group: The stretching vibration band (ν(C=N)) of the azomethine group in the free ligand typically shifts to a lower or higher frequency in the spectrum of the metal complex. This shift indicates the coordination of the azomethine nitrogen to the metal center. nih.gov Schiff bases are known to coordinate to metal ions via the nitrogen atom of the azomethine group. mdpi.com

Carboxyl Group: The deprotonated carboxyl group provides a key coordination site. In the IR spectra of the metal complexes, the disappearance of the broad -OH band of the carboxylic acid and the appearance of new bands corresponding to the asymmetric and symmetric stretching vibrations of the coordinated carboxylate group (ν_as(COO⁻) and ν_s(COO⁻)) confirm its participation in bonding. The difference between these two frequencies (Δν) can provide insight into the coordination mode of the carboxylate group.

A study on a Schiff base derived from 4-aminobenzoic acid and 3-formylindole found that the ligand acted as a monovalent bidentate ligand, coordinating through the azomethine nitrogen and the carboxylate oxygen. chesci.com Similarly, research on a hydroxyl-substituted analog, 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid, confirmed that the coordinating sites are the phenolic oxygens and the azomethine nitrogen. sciensage.info

Investigation of Bidentate Coordination Modes

Bidentate ligands are chemical species that "grab" a metal ion in two places by donating two pairs of electrons from two different atoms within the ligand. purdue.edu This mode of binding is also known as chelation. This compound functions as a bidentate ligand, coordinating to a single metal center through the azomethine nitrogen and one of the carboxylate oxygen atoms. This dual-point attachment forms a stable five- or six-membered chelate ring, a thermodynamically favorable arrangement.

Analysis of various transition metal complexes with ligands derived from 4-aminobenzoic acid has established that the Schiff base typically acts as a monovalent bidentate ligand. chesci.com The resulting complexes often exhibit geometries such as octahedral or square pyramidal, depending on the metal ion and the presence of other co-ligands. chesci.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogs generally involves the reaction of the Schiff base ligand with a suitable metal salt in an appropriate solvent.

Synthesis of Iron(III)-Schiff Base Complexes

Iron(III) complexes of Schiff bases are of interest due to their potential biological and catalytic activities. The synthesis of an iron(III) complex with a this compound derivative can be achieved by reacting the ligand with an iron(III) salt, such as iron(III) chloride (FeCl₃), in an alcoholic medium. chesci.com

A general procedure involves dissolving the Schiff base ligand in ethanol (B145695) and adding an ethanolic solution of FeCl₃. chesci.com The mixture is then typically refluxed for several hours to ensure the completion of the reaction. chesci.com The resulting colored precipitate of the Fe(III) complex is then filtered, washed with the solvent to remove any unreacted starting materials, and dried. chesci.com The formation of Fe(III) complexes with thiosemicarbazone-based ligands has been achieved by reacting the ligand with FeCl₃·6H₂O in the presence of sodium acetate (B1210297). pmf.unsa.ba Similarly, iron(III) phenanthroline complexes have been synthesized by combining the ligand with FeCl₃ in aqueous hydrochloric acid. nih.gov

The characterization of these complexes involves various analytical techniques. Elemental analysis confirms the stoichiometry of the complex, while spectroscopic methods like IR and UV-Vis confirm the coordination of the ligand to the metal ion. Magnetic susceptibility measurements are used to determine the magnetic moment, which provides information about the spin state and geometry of the high-spin Fe(III) center.

Table 1: General Synthesis and Characterization of an Iron(III)-Schiff Base Complex

| Parameter | Description | Reference |

|---|---|---|

| Reactants | Schiff base ligand, Iron(III) chloride (FeCl₃) | chesci.com |

| Solvent | Ethanol | chesci.com |

| Reaction Condition | Reflux for several hours | chesci.com |

| Product | Precipitated Iron(III) complex | chesci.com |

| Characterization | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility | chesci.compmf.unsa.ba |

Preparation of Nickel(II) and Zinc(II) Complexes of Substituted Analogs

The synthesis of nickel(II) and zinc(II) complexes with substituted analogs of this compound follows similar principles. A notable example is the preparation of complexes using the Schiff base 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid, synthesized from 3-hydroxy benzaldehyde (B42025) and 4-amino-3-hydroxy benzoic acid. sciensage.info

The synthesis involves the chelation of the Schiff base with Ni(II) and Zn(II) ions, typically from their acetate or chloride salts, in an ethanolic solution. The mixture is refluxed, leading to the formation of the respective metal complexes, which can then be isolated as precipitates. sciensage.info

Characterization of the Ni(II) and Zn(II) complexes relies on spectral techniques. FT-IR spectroscopy is used to confirm the coordination of the azomethine nitrogen and, in this specific analog, the phenolic oxygen atoms. sciensage.info ¹H and ¹³C NMR spectroscopy are employed to further elucidate the structure of the diamagnetic Zn(II) complex. sciensage.info Powder XRD data can confirm the polycrystalline nature of the complexes. nih.gov

Table 2: Synthesis and Spectral Data for Ni(II) and Zn(II) Complexes of a Substituted Analog

| Compound | Synthesis Method | Key FT-IR Data (cm⁻¹) | Reference |

|---|---|---|---|

| **Schiff Base Ligand*** | Condensation of 3-Hydroxy Benzaldehyde and 4-amino-3-hydroxybenzoic acid in ethanol. | ~3360 (broad, -OH), ~1458 (aromatic C=C) | sciensage.info |

| Ni(II) Complex | Refluxing the ligand with a Ni(II) salt in ethanol. | Shift in azomethine and hydroxyl bands, indicating coordination. | sciensage.info |

| Zn(II) Complex | Refluxing the ligand with a Zn(II) salt in ethanol. | Shift in azomethine and hydroxyl bands, indicating coordination. | sciensage.info |

\Ligand: 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid*

Formation of Copper(II) Complexes with Related Ligands

The formation of copper(II) complexes with Schiff base ligands, such as those derived from the condensation of an amine and a carbonyl compound, is a well-established area of coordination chemistry. mdpi.comnih.gov Ligands related to this compound, particularly those synthesized from aminobenzoic acids and various aldehydes, readily form stable complexes with copper(II) ions. researchgate.netasianpubs.org The synthesis typically involves the reaction of the Schiff base ligand with a copper(II) salt, like copper(II) acetate or copper(II) chloride, in a suitable solvent such as methanol (B129727) or ethanol. acs.orgmdpi.com The reaction is often carried out under reflux for several hours to ensure completion. mdpi.comresearchgate.net

These Schiff base ligands are versatile, often acting as bidentate or polydentate chelating agents. mdpi.comresearchgate.net In ligands derived from aminobenzoic acids, the coordination with the metal center typically occurs through the nitrogen atom of the azomethine group (-C=N-) and an oxygen atom from the deprotonated carboxylate group (-COO⁻). researchgate.net This chelation results in the formation of stable, often five- or six-membered, rings involving the copper ion. researchgate.net The stoichiometry of the resulting complexes, commonly found to be a 1:2 metal-to-ligand ratio, suggests that two ligand molecules coordinate to a single copper(II) ion. researchgate.net The resulting complexes are often colored precipitates that can be isolated by filtration, washed, and dried. acs.orgresearchgate.net The non-electrolytic nature of many of these complexes in solution indicates that the anionic groups of the ligand have neutralized the charge of the metal ion. questjournals.org

Structural Elucidation of Metal Complexes

The three-dimensional arrangement of ligands around the central copper(II) ion in complexes with this compound-related Schiff bases is crucial for understanding their properties. A six-coordinated octahedral geometry is a commonly proposed structure for these types of Cu(II) complexes. researchgate.netresearchgate.net This geometry is determined through a combination of analytical and spectroscopic techniques, including elemental analysis, magnetic susceptibility measurements, and electronic (UV-Vis) and infrared (IR) spectroscopy. researchgate.netresearchgate.net

In a typical octahedral complex with a 1:2 metal-to-ligand ratio, the two Schiff base ligands act as bidentate donors, coordinating through the azomethine nitrogen and a carboxylate oxygen. researchgate.netdoaj.org The remaining two coordination sites are often occupied by water molecules, completing the octahedral sphere. researchgate.net For example, studies on Cu(II) complexes with Schiff bases derived from 8-formyl-7-hydroxy-4-methyl coumarin (B35378) have proposed an octahedral structure of the type [Cu(L)₂(H₂O)₂]. researchgate.net Similarly, complexes derived from 2-aminobenzothiazole (B30445) have also been reported to adopt octahedral structures. researchgate.netdoaj.org

While single-crystal X-ray diffraction provides the most definitive structural evidence, it is not always feasible to grow suitable crystals. mst.eduacs.org In its absence, electronic spectra provide significant clues. The presence of a broad, low-intensity d-d transition band in the visible region of the spectrum for a Cu(II) complex is often indicative of a distorted octahedral geometry, a consequence of the Jahn-Teller effect common for d⁹ systems like Cu(II). researchgate.net Magnetic moment measurements further support this, with values typically in the range of 1.84 B.M., consistent with a single unpaired electron in an octahedral environment. researchgate.net

| Complex Type | Proposed Geometry | Supporting Evidence | Reference |

| [Cu(L)₂(H₂O)₂] | Octahedral | UV-Vis, IR, Magnetic Moment | researchgate.net |

| [Cu(L)₂Cl₂] | Octahedral | Elemental Analysis, Magnetic Susceptibility | doaj.org |

| Cu(II)-Schiff Base | Distorted Octahedral | Electronic Spectra (d-d transitions) | researchgate.net |

Spectroscopic analysis, particularly Fourier-transform infrared (FT-IR) spectroscopy, provides compelling evidence for the deprotonation of the Schiff base ligand upon coordination to a metal ion. When a ligand like this compound coordinates to a metal, the proton from the carboxylic acid group (-COOH) is lost. This event triggers characteristic changes in the IR spectrum.

A key indicator is the disappearance of the broad absorption band associated with the O-H stretching vibration of the carboxylic acid group, which is typically observed in the spectrum of the free ligand. mdpi.com Concurrently, two new bands appear in the spectrum of the metal complex: an asymmetric stretching vibration (ν_asym(COO⁻)) and a symmetric stretching vibration (ν_sym(COO⁻)). The presence of these bands confirms the deprotonation of the carboxylic acid and its coordination to the metal ion via the carboxylate group.

Furthermore, the stretching vibration of the azomethine group (ν(C=N)) often shifts upon complexation. mdpi.comdoaj.org This shift, which can be to a lower or higher frequency depending on the specific electronic effects, indicates the involvement of the imine nitrogen atom in the coordination bond with the metal. mdpi.comdoaj.org The appearance of new, lower-frequency bands in the far-IR region of the complex's spectrum, which are absent in the free ligand, can be assigned to M-O and M-N stretching vibrations, providing direct evidence of the formation of metal-ligand bonds. acs.org

| Vibrational Mode | Free Ligand (Typical Wavenumber, cm⁻¹) | Metal Complex (Typical Wavenumber, cm⁻¹) | Inference |

| ν(O-H) of -COOH | Broad band, ~2500-3000 | Absent | Deprotonation of carboxylic acid |

| ν(C=N) of azomethine | ~1632 | Shifted (e.g., lower or higher) | Coordination of azomethine nitrogen |

| ν(M-O) / ν(M-N) | Absent | ~444-528 | Formation of metal-oxygen and metal-nitrogen bonds |

Theoretical Insights into Metal-Ligand Interactions

To gain deeper insights into the nature of metal-ligand bonding and the electronic structure of complexes involving this compound-related ligands, computational modeling has become an indispensable tool. irejournals.comnih.gov Density Functional Theory (DFT) is a widely used method for these investigations, often employing software packages like Gaussian 09W. acs.orgtandfonline.comnih.gov These theoretical calculations complement experimental data and help elucidate properties that are difficult to probe experimentally.

Beyond structural parameters, computational studies provide valuable information about the electronic properties of the complexes. researchgate.netirejournals.com Frontier Molecular Orbital (FMO) analysis, which calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of the chemical reactivity and kinetic stability of the complex. questjournals.org A smaller energy gap generally suggests that the complex is more reactive. Furthermore, Natural Bond Orbital (NBO) analysis and the visualization of the Molecular Electrostatic Potential (MEP) surface help to understand the charge distribution, identify reactive sites, and confirm the nature of the metal-ligand charge transfer. researchgate.nettandfonline.com

| Computational Method | Purpose | Key Outputs | Reference |

| Density Functional Theory (DFT) | Geometry Optimization, Electronic Structure | Bond lengths, bond angles, optimized 3D structure | acs.orgnih.gov |

| Frontier Molecular Orbital (FMO) | Assess Reactivity and Stability | HOMO energy, LUMO energy, Energy gap (ΔE) | questjournals.orgtandfonline.com |

| Natural Bond Orbital (NBO) | Analyze Charge Transfer and Bonding | Metal-ligand bond characterization | tandfonline.com |

| Molecular Electrostatic Potential (MEP) | Visualize Charge Distribution | Identification of electrophilic/nucleophilic sites | researchgate.net |

Supramolecular Chemistry and Crystal Engineering of 4 Benzylideneamino Benzoic Acid Systems

Principles of Intermolecular Compound (IMC) and Cocrystal Formation

The formation of intermolecular compounds (IMCs) and cocrystals is a cornerstone of crystal engineering. These multi-component crystalline materials are formed through the self-assembly of two or more different molecular species in a specific stoichiometric ratio. Unlike simple mixtures, IMCs and cocrystals possess a unique crystal lattice in which the constituent molecules are held together by non-covalent interactions.

Role of Non-Covalent Interactions in Crystal Design (e.g., Hydrogen Bonding, Dipole-Dipole)

Non-covalent interactions are the primary driving forces in the formation of supramolecular assemblies. These interactions, while weaker than covalent bonds, are highly directional and play a crucial role in determining the final three-dimensional architecture of a crystal. The most prominent non-covalent interactions in the context of 4-(benzylideneamino)benzoic acid systems include:

Hydrogen Bonding: The carboxylic acid group (-COOH) in this compound is a potent hydrogen-bond donor, while the imine nitrogen (-N=) and the carbonyl oxygen (C=O) can act as hydrogen-bond acceptors. This allows for the formation of robust and predictable hydrogen-bonding networks, such as the common carboxylic acid dimer synthon or heterosynthons with other functional groups.

π-π Stacking: The presence of two aromatic rings in the this compound molecule facilitates π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, contribute significantly to the stabilization of the crystal packing.

The interplay of these non-covalent forces dictates the specific arrangement of molecules within the crystal lattice, influencing properties such as melting point, solubility, and stability.

Design of Multi-Component Crystalline Materials with Defined Stoichiometry

The design of multi-component crystalline materials with a defined stoichiometry relies on the concept of supramolecular synthons. A supramolecular synthon is a structural unit within a supramolecular assembly that is formed by intermolecular interactions. By selecting molecules with complementary functional groups capable of forming robust synthons, it is possible to engineer cocrystals with a desired stoichiometry and structure.

For this compound, the carboxylic acid group is a key functional group for forming predictable heterosynthons with other molecules, known as coformers. For instance, coformers containing pyridine or amide functionalities can form strong hydrogen bonds with the carboxylic acid group, leading to the formation of stable cocrystals. The stoichiometry of these cocrystals is determined by the number and arrangement of these complementary hydrogen-bonding sites on both the this compound and the coformer molecules.

Advanced Characterization of Supramolecular Assemblies

A variety of advanced analytical techniques are employed to characterize the structure and properties of supramolecular assemblies involving this compound.

X-ray Diffraction Studies of IMCs and Cocrystals

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of crystalline materials at the atomic level. For cocrystals and IMCs of this compound, SCXRD provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions. This data is crucial for understanding the supramolecular architecture and for validating the principles of crystal design.

In a study of a related compound, 4-((4-hydroxy-3-methoxybenzylidene)amino)benzoic acid (HMBA), single-crystal X-ray diffraction revealed a monoclinic crystal system with the space group P21/c. nih.gov The detailed crystallographic data for this compound is presented in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.045(3) |

| b (Å) | 12.045(3) |

| c (Å) | 13.061(3) |

| α (°) | 90 |

| β (°) | 113.841(11) |

| γ (°) | 90 |

| Volume (ų) | 1756.3(7) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.411 |

| Absorption coefficient (mm⁻¹) | 0.102 |

| F(000) | 664.0 |

| Crystal size (mm³) | 0.21 × 0.18 × 0.15 |

| Radiation | MoKα (λ = 0.71073) |

| 2θ range for data collection (°) | 5.38 to 51.98 |

| Index ranges | -14 ≤ h ≤ 14, -14 ≤ k ≤ 14, -16 ≤ l ≤ 16 |

| Reflections collected | 15264 |

| Independent reflections | 3443 [R(int) = 0.0384] |

| Data/restraints/parameters | 3443/0/209 |

| Goodness-of-fit on F² | 1.037 |

| Final R indexes [I > 2σ(I)] | R1 = 0.0452, wR2 = 0.1130 |

| Final R indexes [all data] | R1 = 0.0630, wR2 = 0.1242 |

| Largest diff. peak/hole (e Å⁻³) | 0.22/-0.24 |

| Data for 4-((4-hydroxy-3-methoxybenzylidene)amino)benzoic acid (HMBA), a derivative of this compound. nih.gov |

Analysis of Supramolecular Synthons and Macrocyclic Structures

The analysis of supramolecular synthons is fundamental to understanding the crystal engineering of this compound systems. In the crystal structure of its derivative, HMBA, both intramolecular and intermolecular hydrogen bonds play a significant role in stabilizing the supramolecular structure. nih.gov

An intramolecular O-H···N hydrogen bond is observed, which contributes to the planarity of the molecule. The primary intermolecular interactions are O-H···O and C-H···O hydrogen bonds. The O-H···O interactions link the molecules into trimeric units, forming a distinct R33(21) ring motif. nih.gov These trimers are further interconnected through C-H···O interactions.

The following table summarizes the key hydrogen bond geometries observed in the crystal structure of HMBA.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O(3)-H(3)···O(2)#1 | 0.82 | 1.83 | 2.641(2) | 171 |

| C(1)-H(1)···O(3) | 0.93 | 2.58 | 3.298(3) | 134 |

| C(5)-H(5)···O(1)#2 | 0.93 | 2.50 | 3.328(3) | 149 |

| C(12)-H(12)···O(1)#3 | 0.93 | 2.56 | 3.425(3) | 155 |

| Symmetry codes: #1 -x+1, -y+1, -z+1; #2 x, y-1, z; #3 -x+1, y+1/2, -z+1/2. nih.gov |

While macrocyclic structures involving Schiff base ligands are known, particularly in the context of metal coordination complexes, there is currently no specific literature detailing the formation of discrete macrocycles solely from this compound through self-assembly.

Investigation of Corrugated Sheets and Chain Formation in Crystal Packing

The crystal packing of this compound derivatives can lead to the formation of higher-order supramolecular structures such as chains and sheets. In the case of HMBA, the interplay of O-H···O and C-H···O hydrogen bonds results in the formation of molecular chains. nih.gov Specifically, C(11) chains of molecules are formed that run along the b-axis of the crystal lattice. nih.gov These chains are a direct consequence of the hydrogen bonding patterns described previously.

The concept of corrugated sheets arises when these one-dimensional chains pack in a way that creates a wave-like or folded two-dimensional layer. While the formation of chains is evident in the structure of the HMBA derivative, the specific arrangement of these chains into corrugated sheets has not been explicitly described in the available literature for this particular compound or for the parent this compound. Further investigation into the crystal packing of a wider range of its cocrystals and polymorphs would be necessary to explore the presence of such structural motifs.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized in crystal engineering to investigate and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. The resulting Hirshfeld surface provides a visual and quantitative representation of intermolecular contacts.

The analysis involves mapping various properties onto this surface, such as dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance from the surface to the nearest nucleus outside the surface). A normalized contact distance, dₙₒᵣₘ, is often used, which is based on dᵢ, dₑ, and the van der Waals radii of the atoms. The dₙₒᵣₘ surface highlights regions of significant intermolecular contacts; negative values (typically colored red) indicate contacts shorter than the van der Waals radii, positive values (blue) represent longer contacts, and zero values (white) correspond to contacts approximately equal to the van der Waals radii.

In the crystal structure of compounds related to this compound, Hirshfeld surface analysis has revealed the predominance of certain interactions. For instance, in a related Schiff base, 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, H···H interactions were found to dominate the crystal packing nih.gov. Similarly, studies on other complex Schiff bases show significant contributions from H···H, C···H/H···C, and O···H/H···O interactions nih.govnih.gov. These interactions play a crucial role in the stabilization of the crystal structure. The red regions on the Hirshfeld surface are indicative of hydrogen bonding, a key feature in the supramolecular assembly of such molecules nih.govnih.gov.

Below is a representative table of the percentage contributions of the most significant intermolecular contacts for a compound structurally related to this compound, derived from Hirshfeld surface analysis.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 25.8 |

| O···H/H···O | 18.5 |

| C···C | 5.5 |

| N···H/H···N | 3.7 |

| Other | 1.3 |

Note: The data in this table is representative of Schiff bases with similar functional groups and is intended to illustrate the typical distribution of intermolecular contacts.

Proton Transfer Phenomena in Condensed Phases

Proton transfer is a fundamental chemical process that can occur both within a single molecule (intramolecular) and between different molecules (intermolecular). In the condensed phase, particularly in the solid state, these processes are significantly influenced by the molecular packing and hydrogen-bonding networks. For molecules like this compound, which contain both proton-donating (carboxylic acid) and proton-accepting (imine nitrogen) groups, proton transfer phenomena are of particular interest.

Investigation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon electronic excitation. This process typically occurs in molecules that possess a pre-existing intramolecular hydrogen bond. For Schiff bases derived from o-hydroxyanilines, ESIPT is a well-documented phenomenon. In the case of this compound, an analogous intramolecular proton transfer from the carboxylic acid group to the imine nitrogen is conceivable, though it would involve a larger ring system and is therefore less common than the classic six-membered ring ESIPT systems.

The mechanism of ESIPT involves the photoexcitation of the molecule from its ground electronic state (S₀) to an excited state (S₁). In the excited state, the acidity of the proton-donating group and the basicity of the proton-accepting group are often enhanced, facilitating the proton transfer. This creates a transient tautomeric species in an excited state, which then relaxes to the ground state of the tautomer, often accompanied by a characteristic fluorescence emission with a large Stokes shift. The molecule then reverts to its initial isomeric form.

Theoretical studies on similar molecules, such as derivatives of 2-(2'-hydroxyphenyl)benzoxazole, have shown that the intramolecular hydrogen bond is strengthened in the S₁ state, which promotes the ESIPT process rsc.org. The electronic density redistribution upon photoexcitation plays a crucial role in driving the proton transfer rsc.org. Baird's rule has been invoked to explain the driving force for ESIPT, suggesting that the process helps to relieve the excited-state antiaromaticity of the molecule nih.gov.

Characterization of Intermolecular Proton Transfer Processes within Hydrogen-Bonded Chains

In the solid state, molecules of this compound can form extended hydrogen-bonded chains, typically through the carboxylic acid moieties. These chains can serve as pathways for intermolecular proton transfer. Such processes are crucial in various chemical and biological systems and can lead to the formation of zwitterionic species within the crystal lattice.

The intermolecular proton transfer in such systems is often a cooperative phenomenon, where the transfer of one proton facilitates the transfer of the next along the hydrogen-bonded chain. The efficiency of this process is dependent on the geometry of the hydrogen bonds, including the donor-acceptor distance and the linearity of the bond. In protein environments, similar hydrogen-bond networks facilitate proton transfer reactions, and the efficiency is maximal when the pKa values of the donor and acceptor are closely matched.

For 4-aminobenzoic acid, a related compound, studies have shown that protonation of the amine group is favored in solution, while protonation of the carboxylic acid is favored in the gas phase nih.gov. In the solid state, the proton's location will be determined by the intricate balance of intermolecular interactions within the crystal. The formation of hydrogen-bonded chains can create a microenvironment that stabilizes the transfer of a proton from the carboxylic acid of one molecule to the imine nitrogen of an adjacent molecule.

Influence of Proton Transfer on Electronic and Optical Properties

Proton transfer, both intramolecular and intermolecular, has a profound effect on the electronic and optical properties of molecular systems. The transfer of a proton alters the electronic structure of the molecule, which in turn affects its absorption and emission characteristics.

One of the most significant consequences of ESIPT is the large Stokes shift observed in the fluorescence spectrum. The emission from the excited tautomer occurs at a lower energy (longer wavelength) than the absorption of the initial form. This property is highly desirable for applications in fluorescent probes and imaging agents rsc.org.

Intermolecular proton transfer also leads to significant changes in optical properties. The formation of zwitterionic species within a crystal can lead to a red-shift in the absorption and emission spectra due to the increased charge separation in the molecule. Protonation of the imine bond in Schiff bases has been shown to cause bathochromic shifts in both absorption and photoluminescence spectra nih.gov. Furthermore, protonation can influence the photoluminescence intensity. In some cases, protonation can lead to an increase in fluorescence intensity by deactivating non-radiative decay pathways, such as photoinduced electron transfer nih.gov.

Advanced Research Applications in Materials Science

Development of Optoelectronic Materials

The unique electronic structure of 4-(benzylideneamino)benzoic acid, characterized by delocalized π-electrons across the molecule, makes it a candidate for various optoelectronic applications. Research is ongoing to harness these properties for use in devices that interact with light.